molecular formula C16H16N4O5S2 B5147224 N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide)

N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide)

Cat. No. B5147224
M. Wt: 408.5 g/mol
InChI Key: KBGVSDWUXLEIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as ODAM, and it has been found to have a variety of interesting properties that make it useful for a range of different studies. In

Scientific Research Applications

ODAM has been found to have a range of potential applications in scientific research. One of the most interesting areas of study for ODAM is in the field of cancer research. ODAM has been found to have potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of a range of different cancer cell lines. Additionally, ODAM has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of ODAM is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, ODAM is thought to disrupt the normal process of cell division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
ODAM has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, ODAM has been shown to have antioxidant activity, and it has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, ODAM has been found to have neuroprotective properties, and it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of ODAM is that it is relatively easy to synthesize, and it can be obtained in high yields. Additionally, ODAM has been found to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one of the limitations of ODAM is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on ODAM. One area of study could be to further explore the mechanism of action of ODAM, with the goal of identifying new targets for cancer treatment. Additionally, further studies could be conducted to investigate the potential use of ODAM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing new methods for synthesizing ODAM that could improve its solubility and make it easier to work with in the lab.

Synthesis Methods

ODAM can be synthesized using a variety of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by reaction with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Alternatively, ODAM can be synthesized using a one-pot method that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,5-oxadiazole-3,4-dicarboxylic acid and hydrazine hydrate in the presence of a catalyst such as triethylamine.

properties

IUPAC Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-11-3-7-13(8-4-11)26(21,22)19-15-16(18-25-17-15)20-27(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGVSDWUXLEIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide

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